molecular formula C7H14ClN B8244893 trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride

trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride

Cat. No.: B8244893
M. Wt: 147.64 g/mol
InChI Key: HVZRRRPCVOJOLJ-LEUCUCNGSA-N
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Description

trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride: is a chemical compound with the molecular formula C7H14ClN. It is a derivative of cyclopentapyrrole and is often used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride typically involves the Michael addition reaction. This reaction uses benzaldehyde and ethyl acetate as starting materials to form N-benzylacrylamide. This intermediate then undergoes cyclization under basic conditions to form the desired compound .

Industrial Production Methods: : In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

Scientific Research Applications

Chemistry

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine

  • Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic effects.

Industry

Mechanism of Action

The exact mechanism of action of trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZRRRPCVOJOLJ-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@@H]2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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